2-{[(2-bromobenzyl)thio]acetyl}-N-(2-methoxyethyl)hydrazinecarbothioamide
Overview
Description
2-{[(2-bromobenzyl)thio]acetyl}-N-(2-methoxyethyl)hydrazinecarbothioamide, also known as BBTA, is a chemical compound that has shown potential in various scientific research applications.
Mechanism of Action
The mechanism of action of 2-{[(2-bromobenzyl)thio]acetyl}-N-(2-methoxyethyl)hydrazinecarbothioamide is not fully understood. However, it has been proposed that 2-{[(2-bromobenzyl)thio]acetyl}-N-(2-methoxyethyl)hydrazinecarbothioamide inhibits the activity of various enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
2-{[(2-bromobenzyl)thio]acetyl}-N-(2-methoxyethyl)hydrazinecarbothioamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce the production of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of 2-{[(2-bromobenzyl)thio]acetyl}-N-(2-methoxyethyl)hydrazinecarbothioamide is that it has shown potential as a multi-targeted agent, meaning it may be effective against multiple types of cancer and inflammation. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
For 2-{[(2-bromobenzyl)thio]acetyl}-N-(2-methoxyethyl)hydrazinecarbothioamide research include studying its efficacy in animal models, optimizing its synthesis method, and exploring its potential as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
2-{[(2-bromobenzyl)thio]acetyl}-N-(2-methoxyethyl)hydrazinecarbothioamide has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 2-{[(2-bromobenzyl)thio]acetyl}-N-(2-methoxyethyl)hydrazinecarbothioamide has also been studied for its potential as an anti-inflammatory agent. It has been shown to reduce the production of inflammatory cytokines in vitro.
properties
IUPAC Name |
1-[[2-[(2-bromophenyl)methylsulfanyl]acetyl]amino]-3-(2-methoxyethyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O2S2/c1-19-7-6-15-13(20)17-16-12(18)9-21-8-10-4-2-3-5-11(10)14/h2-5H,6-9H2,1H3,(H,16,18)(H2,15,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLBKVDJIDGFEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NNC(=O)CSCC1=CC=CC=C1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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